2-{5-methyl-2-[(3-nitrobenzyl)oxy]phenyl}-2H-benzotriazole
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Overview
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3-NITROBENZYL) ETHER is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a benzotriazole moiety and a nitrobenzyl ether group, imparts specific chemical and physical properties that make it valuable for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3-NITROBENZYL) ETHER typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of Benzotriazole Derivative: The initial step involves the synthesis of the benzotriazole core, which can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of Methylphenyl Group: The benzotriazole derivative is then functionalized with a methylphenyl group through electrophilic aromatic substitution reactions.
Formation of Nitrobenzyl Ether: The final step involves the etherification of the methylphenyl benzotriazole derivative with 3-nitrobenzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3-NITROBENZYL) ETHER can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzotriazole ring can be hydrogenated to form a dihydrobenzotriazole derivative.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding phenol and nitrobenzyl alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Dihydrobenzotriazole Derivatives: Formed through the hydrogenation of the benzotriazole ring.
Phenol and Nitrobenzyl Alcohol: Formed through the cleavage of the ether linkage.
Scientific Research Applications
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3-NITROBENZYL) ETHER has several applications in scientific research:
Chemistry: Used as a stabilizer for polymers and as a UV absorber in various materials.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of coatings, adhesives, and other materials requiring UV protection.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3-NITROBENZYL) ETHER involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can bind to specific sites on enzymes, inhibiting their activity, while the nitrobenzyl ether group can interact with cellular membranes, affecting their stability and function.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL: Lacks the nitrobenzyl ether group, resulting in different chemical properties and applications.
4-METHYLPHENYL (3-NITROBENZYL) ETHER: Lacks the benzotriazole moiety, affecting its stability and UV absorption properties.
Uniqueness
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3-NITROBENZYL) ETHER is unique due to the combination of the benzotriazole and nitrobenzyl ether groups, which impart specific chemical and physical properties that are not present in similar compounds. This makes it valuable for applications requiring both UV protection and chemical stability.
Properties
Molecular Formula |
C20H16N4O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[5-methyl-2-[(3-nitrophenyl)methoxy]phenyl]benzotriazole |
InChI |
InChI=1S/C20H16N4O3/c1-14-9-10-20(27-13-15-5-4-6-16(12-15)24(25)26)19(11-14)23-21-17-7-2-3-8-18(17)22-23/h2-12H,13H2,1H3 |
InChI Key |
GDEVECRWHOZXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-])N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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